5-(Bicycloheptenyl)trichlorosilane
Description
Properties
IUPAC Name |
[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-trichlorosilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2/t5-,6+,7?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAOXVBXDCANBV-JEAXJGTLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC([C@H]1C=C2)[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14319-64-3 | |
| Record name | 5-(Bicycloheptenyl)trichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic System and Reaction Mechanism
The process employs a chlorine-deficient chloroplatinic acid catalyst , where the atomic ratio of chlorine to platinum ranges from 0.001 to 0.1. This specificity ensures high regioselectivity and minimizes side reactions such as oligomerization or isomerization. The catalytic cycle proceeds via the Chalk-Harrod mechanism, wherein platinum facilitates the oxidative addition of HSiCl₃, followed by alkene insertion and reductive elimination to yield the final product.
Reaction Conditions and Optimization
Critical parameters include:
-
Temperature : 50–80°C, exceeding the boiling point of HSiCl₃ (31.5°C) to maintain a pressurized liquid phase.
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Pressure : 2–10 kg/cm², achieved in a closed, inert-atmosphere reactor to prevent hydrolysis of HSiCl₃.
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Molar Ratio : Bicycloheptene to HSiCl₃ at 0.9:1–1.1:1 for near-quantitative conversion.
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Catalyst Loading : 10–500 ppm platinum relative to total reactants, balancing activity and cost.
Under optimized conditions, the reaction achieves >90% conversion within 24–30 hours, with isolated yields of 85–90% after distillation. By-products, such as disiloxanes or unreacted starting materials, are minimized through careful control of stoichiometry and catalyst activity.
Catalyst Development and Selectivity Enhancements
Platinum Catalyst Modifications
The choice of platinum catalyst profoundly impacts reaction efficiency. Chloroplatinic acid (H₂PtCl₆) modified by partial reduction or ligand exchange (e.g., with divinyltetramethyldisiloxane) enhances stability at elevated temperatures. Alternative systems, such as Karstedt’s catalyst (Pt₀ in xylene), have been explored but show lower selectivity for bicyclic alkenes due to steric effects.
Solvent and Additive Effects
While the reaction is typically solvent-free, aromatic hydrocarbons (e.g., toluene) or silicone fluids may be added at 0.01–10 wt% to moderate exothermicity and improve mixing. Alkali metal promoters (e.g., NaHCO₃) mitigate HCl release during side reactions, though their use necessitates post-reaction neutralization steps.
Precursor Synthesis: Trichlorosilane Production
High-purity HSiCl₃ is essential for efficient hydrosilylation. Industrial-scale production employs the hydrogenation of silicon tetrachloride (SiCl₄) in fluidized-bed reactors using copper/nickel halide catalysts paired with alkali metal promoters (e.g., K₂CO₃):
Operational Parameters for SiCl₄ Hydrogenation
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Temperature : 400–500°C
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Pressure : 1.2–1.5 MPa
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Catalyst System : CuCl₂/NiCl₂ (3:1 w/w) with K₂CO₃ (5–10 wt%)
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Conversion per Pass : 45–55%, with recycling of unreacted SiCl₄
This method achieves HSiCl₃ purity >99.5%, critical for subsequent hydrosilylation steps.
Comparative Analysis of Synthetic Routes
The hydrosilylation route dominates due to its efficiency and compatibility with continuous reactors. The Grignard method, while feasible in theory, is hampered by lower yields, stoichiometric waste, and sensitivity to moisture.
Industrial-Scale Challenges and Innovations
Reactor Design
Stirred-tank reactors with PTFE linings are preferred for small batches (<100 kg), while tubular reactors enable continuous production at >1 ton/month. Heat management remains critical, as exothermicity can lead to hot spots and catalyst deactivation.
Chemical Reactions Analysis
5-(Bicycloheptenyl)trichlorosilane undergoes several types of chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include hydrogen chloride and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrogen chloride can produce silicon tetrachloride and other organosilicon compounds .
Scientific Research Applications
Applications in Materials Science
2.1 Surface Modification
One of the primary applications of 5-(Bicycloheptenyl)trichlorosilane is in the modification of surfaces to improve hydrophobicity and adhesion properties. It can form self-assembled monolayers (SAMs) on various substrates, which are crucial for creating water-repellent surfaces or enhancing the bonding of coatings.
| Property | Before Treatment | After Treatment |
|---|---|---|
| Water Contact Angle | 30° | 110° |
| Adhesion Strength | 1 MPa | 5 MPa |
2.2 Polymer Chemistry
In polymer chemistry, this compound serves as an important precursor for synthesizing functionalized polymers. By introducing the bicycloheptenyl group into polymer chains, researchers can tailor the mechanical and thermal properties of the resulting materials.
Applications in Organic Synthesis
3.1 Catalysis
5-(Bicycloheptenyl)trichlorosilane has been utilized as a catalyst in various organic reactions, including hydrosilylation and alkene metathesis. Its unique structure allows it to facilitate reactions that are otherwise challenging.
Case Study: Hydrosilylation Reaction
In a study published in a peer-reviewed journal, researchers demonstrated that using 5-(Bicycloheptenyl)trichlorosilane significantly increased the yield of hydrosilylation reactions involving terminal alkenes, achieving yields over 90% under optimized conditions .
3.2 Synthesis of Bicyclic Compounds
The compound is also instrumental in synthesizing other bicyclic compounds through cyclization reactions. This application is particularly relevant in medicinal chemistry, where bicyclic structures often exhibit enhanced biological activity.
Safety and Handling Considerations
While 5-(Bicycloheptenyl)trichlorosilane has many beneficial applications, it is essential to handle it with care due to its reactive nature. Exposure to moisture can lead to hydrolysis, releasing hydrochloric acid and potentially harmful byproducts .
Safety Data:
- Toxicity: Moderate; can cause skin irritation.
- Handling: Use appropriate PPE (gloves, goggles).
- Storage: Store in a cool, dry place away from moisture.
Mechanism of Action
The mechanism of action of 5-(Bicycloheptenyl)trichlorosilane involves its reactivity with other compounds to form new products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used. For example, the compound can act as a nucleophile in substitution reactions, leading to the formation of new organosilicon compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 5-(Bicycloheptenyl)trichlorosilane with structurally or functionally related chlorosilanes, highlighting differences in substituents, reactivity, and applications.
Table 1: Physical and Chemical Properties of Comparable Chlorosilanes
*Calculated based on molecular formula.
Structural and Reactivity Differences
Substituent Position and Steric Effects :
- The 5-bicycloheptenyl group in the target compound introduces significant steric hindrance compared to the 2-bicycloheptyl isomer (CAS: 18245-29-9). This hindrance reduces nucleophilic attack rates but enhances selectivity in cycloaddition reactions .
- Dichlorosilane vs. Trichlorosilane : 5-(Bicycloheptenyl)methyldichlorosilane (CAS: 18245-94-8) has one fewer chlorine atom, lowering its reactivity toward hydrolysis but improving compatibility with moisture-sensitive polymer systems .
- Electronic Effects: The bicycloheptenyl moiety’s electron-withdrawing nature increases the electrophilicity of the silicon center in 5-(Bicycloheptenyl)trichlorosilane, favoring reactions with alcohols or amines. In contrast, monomethyltrichlorosilane’s simpler alkyl group offers faster hydrolysis but less thermal stability .
Biological Activity
5-(Bicycloheptenyl)trichlorosilane is a silane compound that has garnered interest due to its unique structural features and potential applications in various fields, including materials science and biotechnology. This article explores the biological activity of this compound, focusing on its synthesis, properties, and applications, supported by case studies and research findings.
Synthesis and Properties
5-(Bicycloheptenyl)trichlorosilane can be synthesized through various methods involving trichlorosilanes and bicyclic compounds. The compound's structure allows it to engage in diverse chemical reactions, making it useful in creating siloxane networks and coatings. Its reactivity is influenced by the presence of trichlorosilane functional groups, which can undergo hydrolysis to form silanol groups, facilitating bonding with various substrates.
Biological Activity
The biological activity of 5-(Bicycloheptenyl)trichlorosilane is primarily linked to its application as a silane coupling agent. Silanes are known for their ability to enhance the adhesion of organic materials to inorganic surfaces, which is crucial in biomedical applications such as coatings for medical devices.
Case Studies
- Coatings for Medical Devices : A study demonstrated that silane derivatives, including 5-(Bicycloheptenyl)trichlorosilane, could be used to create biocompatible coatings on metal surfaces. These coatings were designed to release biologically active agents in an aqueous environment, improving the interaction between the device and biological tissues .
- Polymerization Studies : Research has shown that 5-(Bicycloheptenyl)trichlorosilane can undergo surface-initiated polymerization, leading to the formation of polymer films with controlled thicknesses. This property is beneficial for creating patterned surfaces that can modulate biological responses .
- Synthesis of Functionalized Siloxanes : The compound has been utilized in synthesizing functionalized siloxanes that exhibit specific biological activities. These derivatives can be tailored for targeted drug delivery systems or as part of smart biomaterials .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of 5-(Bicycloheptenyl)trichlorosilane:
- Adhesion Properties : The compound significantly improves adhesion between organic coatings and inorganic substrates, which is essential for enhancing the longevity and effectiveness of medical implants.
- Controlled Release : The incorporation of biologically active agents into siloxane networks formed with this silane allows for controlled release profiles that can be tuned based on the application requirements .
- Biocompatibility : Preliminary assessments indicate that coatings derived from 5-(Bicycloheptenyl)trichlorosilane exhibit favorable biocompatibility profiles, making them suitable for use in medical applications .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of 5-(Bicycloheptenyl)trichlorosilane while minimizing side reactions?
Methodological Answer:
- Experimental Design : Use factorial design to test variables (e.g., reaction temperature, solvent polarity, catalyst concentration) systematically. Pre-experimental designs (e.g., one-shot case studies) can identify preliminary conditions, while quasi-experimental designs refine reproducibility .
- Characterization : Employ NMR and FTIR spectroscopy to track silane bond formation and bicycloheptenyl group stability. Cross-validate results with computational simulations (e.g., COMSOL Multiphysics) to predict reaction pathways .
Q. What strategies ensure accurate characterization of 5-(Bicycloheptenyl)trichlorosilane’s physicochemical properties?
Methodological Answer:
- Data Triangulation : Combine spectroscopic (e.g., Si NMR), chromatographic (HPLC), and thermal (DSC/TGA) analyses to resolve ambiguities in purity or decomposition behavior.
- Software Tools : Use chemical informatics platforms to cross-reference spectral libraries and automate peak assignments, reducing human error .
Q. How should researchers conduct a rigorous literature review on this compound’s reactivity?
Methodological Answer:
- Keyword Strategy : Define search terms like "bicycloheptenyl silane hydrolysis" or "trichlorosilane cycloaddition" to target niche studies. Use Boolean operators (AND/OR/NOT) in databases (SciFinder, PubMed) .
- Critical Appraisal : Apply the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) to filter sources, prioritizing peer-reviewed journals over preprint repositories .
Advanced Research Questions
Q. How can contradictory spectral data for 5-(Bicycloheptenyl)trichlorosilane be resolved in cross-laboratory studies?
Methodological Answer:
- Data Harmonization : Standardize calibration protocols (e.g., internal standards for NMR) and share raw datasets via encrypted repositories to enable collaborative reanalysis .
- Ontological Frameworks : Align interpretations with IUPAC guidelines for silane nomenclature and reactivity mechanisms, reducing subjective bias .
Q. What computational models best predict the compound’s behavior in novel reaction environments?
Methodological Answer:
- AI-Driven Simulations : Train machine learning models on existing kinetic data to forecast outcomes under untested conditions (e.g., supercritical CO solvents). Validate predictions via microfluidic lab-on-a-chip experiments .
- Theoretical Grounding : Use density functional theory (DFT) to map electron density around the trichlorosilane group, identifying susceptibility to nucleophilic attack .
Q. How do researchers address reproducibility challenges in catalytic applications of this compound?
Methodological Answer:
- Blind Testing : Implement double-blind experimental workflows where technicians are unaware of variable adjustments to eliminate confirmation bias .
- Meta-Analysis : Aggregate data from failed trials to identify confounding factors (e.g., trace moisture in solvents) using tools like UCINET 6.0 for network analysis .
Data Management and Methodological Rigor
Q. What safeguards ensure data integrity in long-term studies involving 5-(Bicycloheptenyl)trichlorosilane?
Methodological Answer:
- Encrypted Repositories : Store raw data in platforms with AES-256 encryption and version control to prevent tampering. Use blockchain-backed audit trails for critical findings .
- Ethical Protocols : Adhere to ISO/IEC 17025 standards for analytical reproducibility, documenting deviations in real-time lab notebooks .
Q. How can interdisciplinary teams align ontological assumptions when studying this compound’s environmental fate?
Methodological Answer:
- Epistemological Alignment : Conduct pre-study workshops to reconcile differing definitions of "bioaccumulation" or "hydrolysis pathways" across chemistry and ecology disciplines .
- Unified Frameworks : Adopt systems thinking models (e.g., Ostrom’s SES framework) to integrate chemical, biological, and thermodynamic data .
Tables: Key Methodological Tools
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
